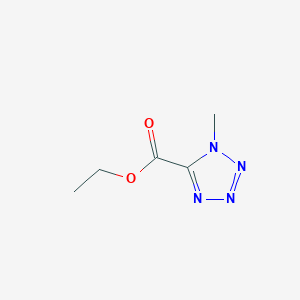

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is a chemical compound that is part of the tetrazole family. Tetrazoles are known for their use as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry, due to their similar electronic and geometric properties . The ethyl ester variant of tetrazole-5-carboxylic acid indicates the presence of an ester functional group, which is a common modification to increase lipophilicity or alter the pharmacokinetic properties of a drug molecule.

Synthesis Analysis

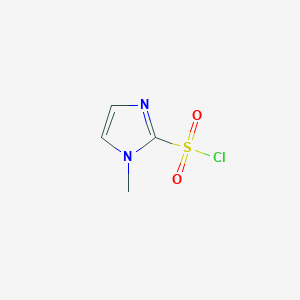

The synthesis of tetrazole derivatives can be achieved through various methods. One such method involves the esterification of carboxylic acids with alcohols in the presence of a Bronsted acidic ionic liquid such as 1-methylimidazolium tetrafluoroborate, which acts as both a catalyst and a recyclable medium . This method is advantageous due to its green chemistry aspects, as it avoids the use of volatile organic solvents and allows for the reuse of the ionic liquid. Another approach for synthesizing tetrazole derivatives is the reaction of nitriles with azides, which can be adapted to produce 5-substituted-1H-tetrazoles .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, was confirmed by elemental analysis, Fourier transform infrared (IR) spectroscopy, thermogravimetric analysis, UV-visible spectroscopy, 1H NMR, and single-crystal X-ray diffraction studies . These techniques can provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions present in the compound.

Chemical Reactions Analysis

Tetrazole esters can undergo a variety of chemical reactions. For example, 2-(ethoxymethylidene)-3-oxo carboxylic acid esters can react with tetrazol-5-amine to yield products capable of further nucleophilic substitution . The reactivity of tetrazole esters can be influenced by the substituents on the tetrazole ring and the nature of the ester group, leading to a range of possible reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole esters can be influenced by their molecular structure. For example, the conformational analysis of matrix-isolated 1H- and 2H-tautomeric forms of ethyl tetrazole-5-carboxylate revealed preferred conformations and provided insights into their infrared spectra and photochemistry . The stability of the 1H-tautomer and its predominance in certain conditions were also noted. Additionally, the electronic properties such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) can be determined through theoretical studies, as seen in the analysis of related compounds .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Approaches

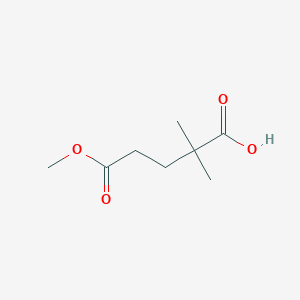

One area of research involving 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester focuses on novel synthesis methods. For example, the compound has been utilized in the development of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid through the hydrolysis of synthesized esters. This process underscores the compound's resistance to hydrolysis and its potential in creating novel chemical structures with specific properties, such as optimized HOMO and LUMO energy levels observed through DFT B3LYP method analysis (Chandrakumari, Sivakumar, Manikandan, & Gopalakrishnan, 2019).

Role in Drug Prodrugs Synthesis

Another significant application is its role in the synthesis of prodrugs, aiming to enhance the oral bioavailability of therapeutic compounds. This involves chemical modifications, such as esterification, to improve the drug's pharmacokinetic profiles. Notably, compounds derived from 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester have demonstrated marked increases in oral bioavailability, pointing to the compound's utility in developing more effective drug delivery systems (Kubo et al., 1993).

Zukünftige Richtungen

There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . This suggests that there is ongoing interest in the development and application of tetrazole derivatives, including 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester.

Eigenschaften

IUPAC Name |

ethyl 1-methyltetrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPPMYKMIXZZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550526 |

Source

|

| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester | |

CAS RN |

91616-41-0 |

Source

|

| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)